molecular formula C15H18N2O4S2 B5172582 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide

Cat. No.: B5172582
M. Wt: 354.4 g/mol
InChI Key: PWZUMVFWPIGFKM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the benzenesulfonamide family, known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, leading to altered pH levels and affecting various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-phenylbenzenesulfonamide
  • 4-methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide

Uniqueness

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUMVFWPIGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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